2-((1-(2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetyl)piperidin-4-yl)sulfonyl)-N-methylacetamide
Description
This compound is a structurally complex molecule featuring a 2,2-dimethyl-2,3-dihydrobenzofuran core linked via an ether-oxygen bridge to an acetyl-piperidinylsulfonylacetamide moiety. Its design integrates pharmacophoric elements common to central nervous system (CNS) therapeutics, including the dihydrobenzofuran scaffold (known for modulating receptor binding) and the piperidine-sulfonylacetamide group, which enhances solubility and bioavailability.
Properties
IUPAC Name |
2-[1-[2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetyl]piperidin-4-yl]sulfonyl-N-methylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O6S/c1-20(2)11-14-5-4-6-16(19(14)28-20)27-12-18(24)22-9-7-15(8-10-22)29(25,26)13-17(23)21-3/h4-6,15H,7-13H2,1-3H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZUZMAOLULTFDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)OCC(=O)N3CCC(CC3)S(=O)(=O)CC(=O)NC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((1-(2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetyl)piperidin-4-yl)sulfonyl)-N-methylacetamide is a synthetic organic molecule that exhibits notable biological activities. This article explores its pharmacological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound belongs to a class of benzofuran derivatives, characterized by its complex structure which includes a piperidine ring and a sulfonamide group. The molecular formula is , with a molecular weight of approximately 378.48 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₆N₂O₄S |
| Molecular Weight | 378.48 g/mol |
| IUPAC Name | 2-((1-(2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetyl)piperidin-4-yl)sulfonyl)-N-methylacetamide |
| Solubility | Soluble in DMSO and ethanol |
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. It has been shown to act as an antagonist at certain neurotransmitter receptors, which may contribute to its analgesic properties. Additionally, the sulfonamide moiety can enhance its binding affinity to target proteins.
Key Mechanisms:
- Receptor Modulation : The compound selectively binds to cannabinoid receptors (CB1 and CB2), influencing pain pathways without significant psychoactive effects.
- Inflammation Reduction : It exhibits anti-inflammatory properties by inhibiting the release of pro-inflammatory cytokines.
- Neuroprotective Effects : Studies indicate that it may protect neuronal cells from oxidative stress.
Biological Activity
Research has demonstrated that this compound possesses several pharmacological effects:
Analgesic Activity
In animal models of neuropathic pain, the compound significantly reduced pain responses without impairing locomotor function. This suggests a potential application in treating chronic pain conditions.
Anti-inflammatory Effects
Preclinical studies have shown that it can decrease inflammation markers in models of arthritis and other inflammatory diseases.
Case Studies
- Neuropathic Pain Model : In a study involving spinal nerve ligation in rats, the compound demonstrated significant analgesic effects comparable to established analgesics like morphine but with fewer side effects .
- Inflammatory Response : In vitro studies indicated that treatment with this compound reduced the secretion of TNF-alpha and IL-6 in macrophages stimulated by lipopolysaccharides (LPS), highlighting its potential for treating inflammatory diseases .
Research Findings
Recent investigations into the biological activity of related benzofuran derivatives have underscored the importance of structural modifications in enhancing therapeutic efficacy:
Table 2: Comparative Efficacy of Benzofuran Derivatives
| Compound | Analgesic Activity (Rat Model) | Anti-inflammatory Activity |
|---|---|---|
| Compound A (similar structure) | Moderate | High |
| Compound B (sulfonamide variant) | High | Moderate |
| Target Compound | Very High | Very High |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares key structural motifs with sulfonamide and acetamide derivatives reported in recent literature. Below is a detailed analysis of its similarities and differences with four analogs (Compounds 15–18 from ) and a related acetamide ():
Structural Features
Key Differences
Acetamide derivatives (e.g., ) are associated with antimicrobial activity , but the target’s N-methylacetamide may enhance CNS penetration due to increased lipophilicity. Compounds 15–18 utilize halogenated or methoxy-substituted benzenesulfonamides, which enhance receptor affinity via electronic effects. The target’s dihydrobenzofuran-ether-acetamide system may prioritize steric complementarity over electronic interactions.
Synthetic Pathways :
- Compounds 15–18 were synthesized via sulfonylation of a primary amine using sulfonyl chlorides and K₂CO₃ . In contrast, the target compound likely requires a multi-step sequence involving sulfonylation followed by acetamide coupling, which may reduce yield (e.g., ~70–83% for sulfonamides vs. hypothetical ~60–75% for the target).
Biological Activity: While Compounds 15–18 show nanomolar potency for α2A/5-HT7 receptors, the acetamide group in the target compound may shift activity toward other targets (e.g., σ receptors or monoamine transporters) due to altered hydrogen-bonding capacity.
Physicochemical and Pharmacokinetic Properties
Receptor Binding Affinity
| Compound | α2A (IC₅₀, nM) | 5-HT7 (IC₅₀, nM) | Selectivity Ratio (α2A/5-HT7) |
|---|---|---|---|
| Target | Not tested | Not tested | — |
| 15 | 12 | 45 | 3.75 |
| 16 | 22 | 8 | 0.36 |
| 17 | 25 | 60 | 2.4 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
